molecular formula C20H18ClN3O4 B2588536 2-(4-chlorophenoxy)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1797336-21-0

2-(4-chlorophenoxy)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B2588536
CAS No.: 1797336-21-0
M. Wt: 399.83
InChI Key: BATVEWPWENFNGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual functional groups (chlorophenoxy, dihydrobenzo[b][1,4]dioxin, pyrazol), followed by their combination through various chemical reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenoxy, dihydrobenzo[b][1,4]dioxin, and pyrazol groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the chlorophenoxy group might undergo reactions typical of halogenated aromatic compounds, while the dihydrobenzo[b][1,4]dioxin and pyrazol groups might participate in reactions typical of heterocyclic compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds structurally related to "2-(4-chlorophenoxy)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide" have been the subject of extensive research due to their interesting chemical properties and potential for synthesis of complex molecular structures. For instance, research has explored the synthesis and characterization of novel coordination complexes and their antioxidant activities. These studies often involve the development of innovative synthetic routes and the examination of their chemical behavior under various conditions (Chkirate et al., 2019).

Material Science and Photovoltaic Applications

The photovoltaic efficiency and the nonlinear optical (NLO) properties of compounds similar to the given chemical structure have been investigated, highlighting their potential in material science. This includes studies on their use as photosensitizers in dye-sensitized solar cells (DSSCs) and their implications for optical switches, modulators, and other photonic devices. Such research provides insights into the light harvesting efficiency and electronic properties of these compounds, suggesting their suitability for applications in renewable energy and optical technologies (Mary et al., 2020).

Biological Activity

Investigations into the biological activities of acetamide derivatives reveal their potential in medical and pharmaceutical research. For instance, some compounds have shown significant anticancer activities across various cancer cell lines, indicating their potential as therapeutic agents. The synthesis of these compounds involves attaching different aryloxy groups to specific core structures, followed by testing their anticancer efficacy. This research contributes to the ongoing search for new, effective anticancer agents and highlights the diverse biological activities of these chemical structures (Al-Sanea et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical, chemical, and biological properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and assessment of its potential applications in various fields .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4/c21-14-5-7-16(8-6-14)26-13-20(25)23-15-9-22-24(10-15)11-17-12-27-18-3-1-2-4-19(18)28-17/h1-10,17H,11-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATVEWPWENFNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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